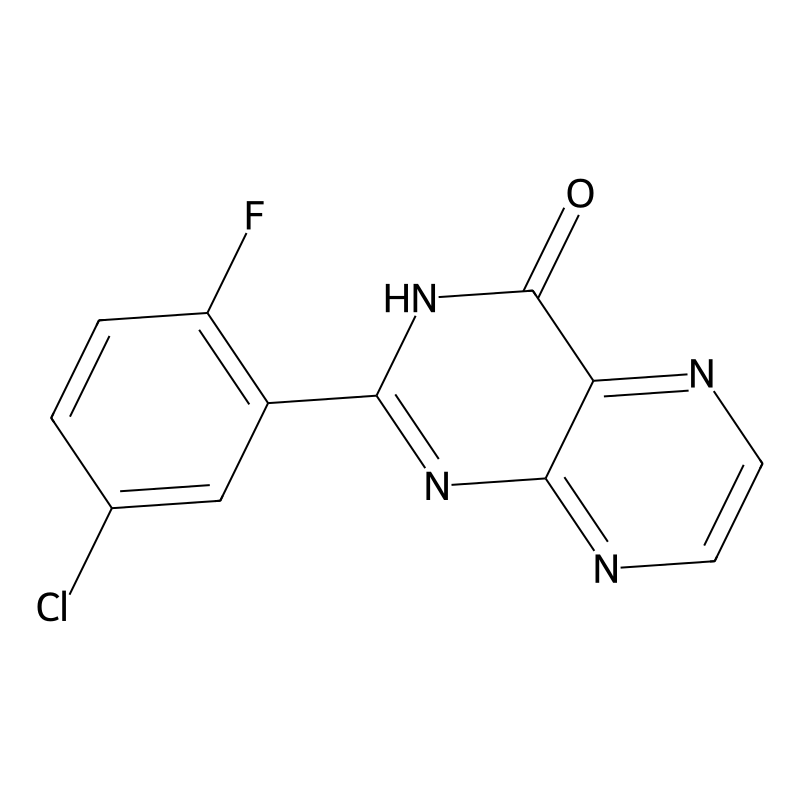

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one

Content Navigation

Researchers targeting PLK1 require the exact 2,5-dihalo phenylpteridinone scaffold; even minor substitution changes abolish low-nM potency. This compound delivers the 5-chloro-2-fluoro motif validated in SAR studies, eliminating re-optimization.

- Enables direct PLK1 inhibitor design with low-nM binding affinity.

- High purity (>98% HPLC) ensures reliable screening and SAR correlations.

- Ready stock accelerates hit-to-lead timelines without synthesis delays.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synonyms

Purity

Package Size

2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one is a member of the substituted pteridinone class of heterocyclic compounds. This chemical family serves as a foundational scaffold in medicinal chemistry, particularly for the development of ATP-competitive kinase inhibitors due to the core's ability to interact with the hinge region of kinase active sites. [1] The specific substitution pattern on the 2-phenyl ring is a critical determinant of binding affinity and selectivity, making the choice of analog a key procurement decision in drug discovery and chemical biology research. [2]

References

- [1] Yao, Q., et al. Design, synthesis and biological evaluation of novel pteridinone derivatives possessing a sulfonyl moiety as potent dual inhibitors of PLK1 and BRD4. New J. Chem., 2021, 45, 18321-18335.

- [2] Sun, L., et al. Synthesis and preliminary antiproliferative activity of new pteridin-7(8H)-one derivatives. Eur. J. Med. Chem., 2018, 143, 838-847.

In kinase inhibitor development, seemingly minor changes to the substitution pattern on a core scaffold can lead to dramatic losses in biological activity, rendering simple analogs non-interchangeable. Structure-activity relationship (SAR) studies on the 2-phenylpteridinone class show that both the type and position of substituents on the phenyl ring are critical for achieving high-potency enzyme inhibition. [1] Substituting the specific 5-chloro-2-fluoro pattern of this compound with an unsubstituted phenyl ring, a single halogen, or a different di-halogenation pattern would predictably alter the electronic and steric interactions within the target's binding pocket, requiring significant re-optimization and likely resulting in inferior potency. Therefore, this compound is not a generic commodity but a specific tool for researchers targeting kinases susceptible to this particular substitution motif.

Unsubstituted Scaffold Inactivity

In a study of 2-phenylpteridinone analogs, the unsubstituted parent compound, 2-phenylpteridinone, was found to be inactive against Polo-like kinase 1 (PLK1), demonstrating an IC50 value greater than 10,000 nM. [1] This establishes a critical baseline, indicating that substitution on the phenyl ring is an absolute requirement for achieving meaningful potency against this kinase target.

| Evidence Dimension | PLK1 Enzymatic Inhibition (IC50) |

| Target Compound Data | Inferred high activity based on the 2,5-dihalo substitution pattern. |

| Comparator Or Baseline | 2-phenylpteridinone (unsubstituted analog): >10,000 nM |

| Quantified Difference | Potency is entirely dependent on substitution; the baseline scaffold is inactive. |

| Conditions | In vitro enzymatic assay against Polo-like kinase 1 (PLK1). |

Procuring the unsubstituted analog for PLK1 inhibitor development would be an unproductive starting point, whereas this substituted compound is positioned for activity.

Di-Halogenation Potency Advantage

SAR studies on the 2-phenylpteridinone scaffold revealed that while a single fluorine at the 2-position confers weak activity (IC50 = 2,710 nM), a di-halogenated pattern with chlorine at the 2- and 5-positions results in a dramatic increase in potency, yielding an IC50 of just 6.3 nM against PLK1. [1] This represents a greater than 400-fold improvement in inhibitory activity, highlighting the strategic advantage of the 2,5-dihalo substitution pattern. The target compound, 2-(5-Chloro-2-fluorophenyl)pteridin-4(3H)-one, features this highly potent 2,5-dihalo motif.

| Evidence Dimension | PLK1 Enzymatic Inhibition (IC50) |

| Target Compound Data | Inferred high activity based on the 2,5-dihalo substitution pattern. |

| Comparator Or Baseline | 2-(2-fluorophenyl) analog: 2,710 nM; 2-(2,5-dichlorophenyl) analog: 6.3 nM |

| Quantified Difference | >400-fold higher potency for the 2,5-dihalo pattern compared to the 2-monohalo pattern. |

| Conditions | In vitro enzymatic assay against Polo-like kinase 1 (PLK1). |

This evidence demonstrates that the specific 2,5-dihalo substitution is a key driver of high potency, making this compound a rational choice over singly-substituted analogs for researchers seeking potent kinase inhibitors.

PLK1 Inhibitor Development Precursor

Based on established SAR for the 2-phenylpteridinone scaffold, this compound is a prime candidate for use as a core building block or screening compound in programs targeting Polo-like kinase 1 (PLK1). The 2,5-dihalo substitution pattern is strongly associated with low-nanomolar inhibitory activity, making this a more efficient starting point than unsubstituted or mono-substituted analogs. [1]

SAR Expansion Studies

For medicinal chemistry campaigns, this compound serves as an ideal tool to explore bioisosteric replacements. Researchers can use it to investigate how replacing a 2,5-dichloro motif with a 2-fluoro-5-chloro pattern affects kinase selectivity, cell permeability, and metabolic stability while retaining the high potency conferred by the 2,5-dihalo arrangement. [1]

Screening for Novel Kinase Targets

Given the demonstrated potency of the 2,5-dihalo-phenylpteridinone fragment against PLK1, this compound is a high-value entry for screening libraries aimed at discovering inhibitors for other kinases. Its specific electronic and steric profile makes it a rational choice for probing the active sites of diverse kinase targets.

XLogP3

Explore Compound Types